molecular formula C8H13BN2O4S B1403029 (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid CAS No. 1356087-38-1

(5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid

Cat. No.: B1403029
CAS No.: 1356087-38-1
M. Wt: 244.08 g/mol
InChI Key: MDWDCWXPHADGLI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including pyridinylboronic acids, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond-forming process .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives : Boronic acids, including variants like (5-(1-Methylethylsulfonamido)pyridin-3-yl)boronic acid, are crucial in the synthesis of pyridine derivatives. Jun and Ha (1997) demonstrated that boronic acids catalyze the transformation of bicyclic ketals to pyridine derivatives, highlighting their role in synthesizing complex organic compounds (Jun & Ha, 1997).

  • Role in Suzuki Cross-Coupling Reactions : Pyridinyl-boronic acids, closely related to the compound , are known for their effectiveness in Suzuki cross-coupling reactions. Bouillon et al. (2003) discussed the synthesis of halopyridinyl-boronic acids and their application in producing new pyridines libraries, indicating the broad utility of such compounds in organic synthesis (Bouillon et al., 2003).

  • X-Ray Crystallography Studies : The structural analysis of pyridinium boronic acids, including their sulfonamide variants, is essential for understanding their chemical behavior. Iwatsuki et al. (2011) utilized X-ray crystallography for analyzing the structure of a methanesulfonate salt of 4-(N-Methyl)pyridinium boronic acid, highlighting the importance of structural analysis in understanding the properties of these compounds (Iwatsuki et al., 2011).

  • Synthesis of Pyridine-Based Boronic Acids : The synthesis of pyridine-based boronic acids, including various substituted forms, has been a significant area of research. Liu Guoqua (2014) studied the synthesis conditions for 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound similar in structure to the one , demonstrating the ongoing research in synthesizing and characterizing such molecules (Liu Guoqua, 2014).

  • Study of Acidity and Reactivity : The acidity and reactivity of pyridinium boronic acids are critical factors in their applications. Iwatsuki et al. (2012) studied the pKa values and complexation reactions of 3-pyridinium boronic acid, providing insights into the chemical behavior of these molecules (Iwatsuki et al., 2012).

  • Antibacterial and Surface Activity : The antibacterial and surface activity of pyridine derivatives, including boronic acids, has been explored. El-Sayed (2006) synthesized 1,2,4-triazole derivatives with potential antibacterial properties and surface activity, indicating the diverse applications of pyridine-based compounds in biological contexts (El-Sayed, 2006).

  • Applications in Lithium-Ion Batteries : Pyridine-boron trifluoride and its derivatives have been explored for their potential applications in lithium-ion batteries. Nie et al. (2015) developed novel electrolyte additives based on Lewis acid/base adducts, demonstrating the utility of pyridine and boron-based compounds in enhancing battery performance (Nie et al., 2015).

Safety and Hazards

The safety data sheet for this compound indicates that it has some level of acute oral toxicity .

Mechanism of Action

Properties

IUPAC Name

[5-(propan-2-ylsulfonylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-6(2)16(14,15)11-8-3-7(9(12)13)4-10-5-8/h3-6,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWDCWXPHADGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NS(=O)(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744922
Record name {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-38-1
Record name {5-[(Propane-2-sulfonyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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